

How to handle hemolyzed samples for Cardiopet proBNP analysis

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Compound of Interest

Compound Name: Cardiopet

Cat. No.: B3064052

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Technical Support Center: Cardiopet® proBNP Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the **Cardiopet®** proBNP assay. The focus of this guide is on the proper handling of hemolyzed samples to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: My sample for **Cardiopet®** proBNP analysis is hemolyzed. Can I still use it?

A: It is strongly recommended to avoid using hemolyzed samples for **Cardiopet®** proBNP analysis. While some studies on human NT-proBNP suggest that moderate hemolysis may not significantly impact results, other sources indicate that hemolyzed samples can lead to erroneous outcomes.^[1] For instance, some NT-proBNP assays list gross hemolysis as a criterion for sample rejection. To ensure the highest accuracy of your results, it is best practice to recollect the sample.

Q2: Is there an acceptable level of hemolysis for the **Cardiopet®** proBNP test?

A: IDEXX, the manufacturer of the **Cardiopet®** proBNP test, does not specify a quantitative threshold for acceptable levels of hemolysis. The general guidance is to prevent hemolysis

through proper sample collection and handling techniques.[2] Research in human diagnostics has indicated that moderate hemolysis (up to 0.6 g/L of free hemoglobin) did not lead to clinically significant differences in NT-proBNP concentrations.[3][4] However, it is not confirmed if this tolerance level applies to the veterinary **Cardiopet®** proBNP assay.

Q3: The IDEXX SNAP® Feline proBNP test insert says hemolyzed samples do not affect results. Why is the guidance different for the quantitative **Cardiopet®** proBNP test?

A: The IDEXX SNAP® Feline proBNP test is a qualitative assay, providing a "normal" or "abnormal" result based on a colorimetric reaction.[5] The quantitative **Cardiopet®** proBNP test, on the other hand, measures the precise concentration of NT-proBNP in a sample.[6] Quantitative assays are generally more susceptible to interferences that can alter the final numerical value. Therefore, the sample requirements for the quantitative test are more stringent to ensure accuracy.

Q4: What is the primary cause of sample hemolysis?

A: In vitro hemolysis, which occurs after the sample has been collected, is the most common cause.[1] This can be due to improper blood collection techniques, such as using a needle that is too small, excessive suction, or forceful transfer of blood into the collection tube.[2] Mishandling of the sample after collection, including vigorous shaking or improper storage and transport, can also lead to red blood cell rupture.

Q5: How can I prevent hemolysis in my samples?

A: Adhering to proper sample collection and handling protocols is crucial. This includes using the correct gauge needle for the vein, ensuring a clean venipuncture, avoiding excessive suction, and gently inverting tubes with anticoagulant.[2] After collection, it is important to follow the specific processing instructions for the **Cardiopet®** proBNP test, which involves centrifugation and separation of plasma.

Data on Hemolysis and NT-proBNP Analysis

The following table summarizes available data on the impact of hemolysis on NT-proBNP measurement. It is important to note that this data is from studies on human NT-proBNP and may not be directly applicable to the veterinary **Cardiopet®** proBNP assay.

Hemolysis Level (Free Hemoglobin)	Species	Assay Type	Impact on NT-proBNP Results	Source
0.3 g/L	Human	Quantitative	No statistically significant difference observed.	[3][4]
0.6 g/L	Human	Quantitative	No statistically significant difference observed.	[3][4]
Gross Hemolysis	Not Specified	Quantitative	Criterion for sample rejection.	

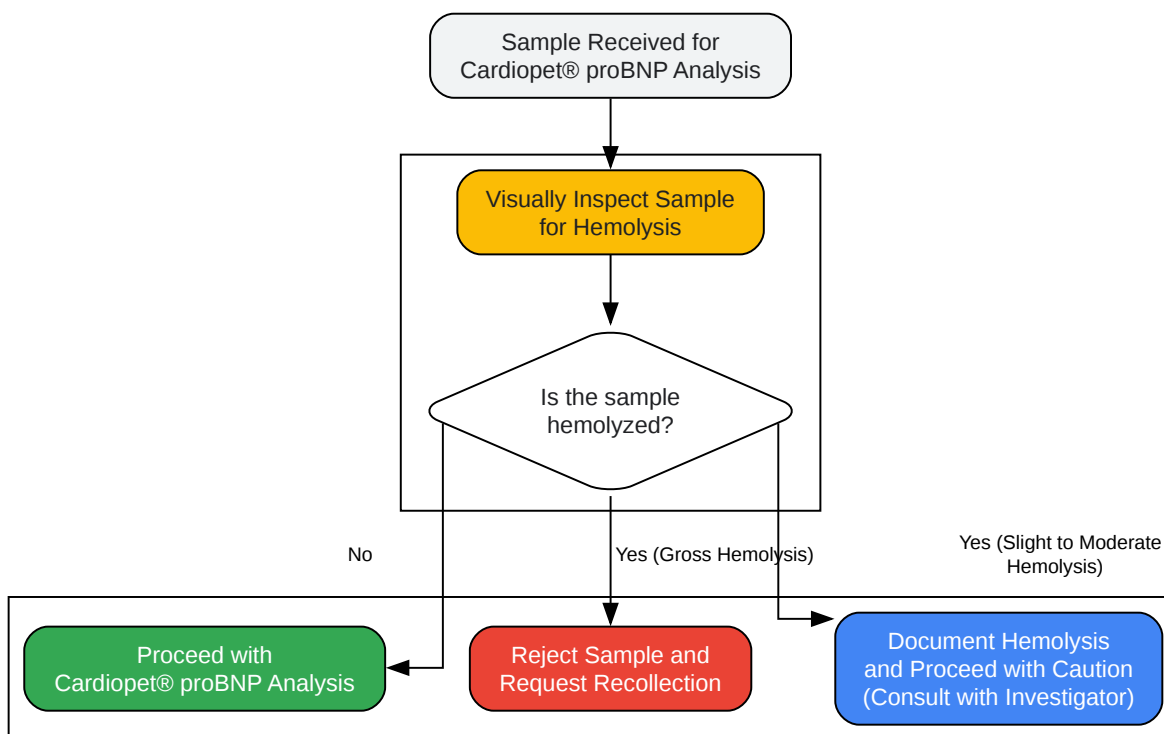
Experimental Protocols

Protocol for Sample Collection and Handling to Minimize Hemolysis for **Cardiopet®** proBNP Analysis

- Patient Preparation: Whenever possible, fast the patient to reduce lipemia, which can increase red blood cell fragility.
- Venipuncture:
 - Select the largest accessible vein appropriate for the patient.
 - Use the largest gauge needle suitable for the vein to ensure a smooth blood flow.
 - Aim for a clean, swift venipuncture to minimize trauma to the vessel.
- Blood Collection:
 - Collect blood into an EDTA (purple-top) tube.
 - If using a syringe, avoid excessive negative pressure during aspiration.

- When transferring blood from a syringe to the EDTA tube, remove the needle from the syringe and gently eject the blood down the side of the tube. Do not forcefully squirt the blood through the needle into the tube.
- Sample Mixing:
 - Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously.
- Sample Processing:
 - Centrifuge the EDTA tube according to your laboratory's standard operating procedures (e.g., 1500 x g for 10 minutes) to separate the plasma.
 - Carefully transfer the plasma into a new, plain tube, ensuring not to disturb the layer of red blood cells.
 - Label the new tube clearly as "EDEX Plasma" with the patient's identification.
- Storage and Shipping:
 - If the analysis is to be performed within 48 hours, the separated plasma can be stored at room temperature.
 - For longer storage or if transport delays are anticipated, freeze the separated plasma and ship it with a cold pack.^[2]

Visual Guides



Do's	Don'ts
Use appropriate needle size	Use excessive suction
Ensure a clean, swift venipuncture	Forcefully eject blood into tube
Gently invert EDTA tube to mix	Vigorously shake the sample
Separate plasma promptly	Delay centrifugation

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